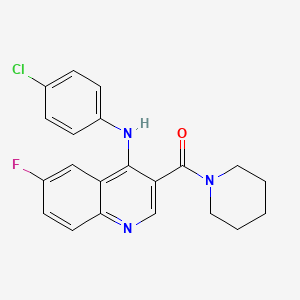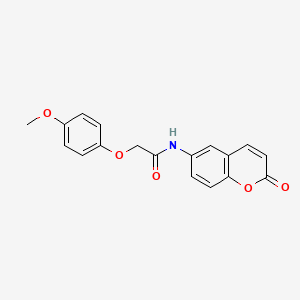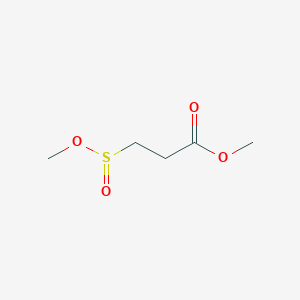
(4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, commonly known as CPFM, is a synthetic compound that has gained significant attention in scientific research in recent years. CPFM belongs to the class of quinolones, which are a group of synthetic antibiotics that possess a broad spectrum of antimicrobial activity. However, CPFM has been found to have unique properties that make it a promising candidate for various scientific applications.
科学的研究の応用
CPFM has been found to have various applications in scientific research, including as a fluorescent probe for imaging of cellular structures, as a DNA intercalator for cancer therapy, and as an inhibitor of bacterial DNA gyrase for antibacterial therapy. CPFM has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.
作用機序
CPFM exerts its effects by binding to DNA and inhibiting the activity of bacterial DNA gyrase, which is essential for DNA replication and transcription. CPFM also intercalates with DNA, leading to the disruption of DNA structure and function. Additionally, CPFM has been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
CPFM has been found to have various biochemical and physiological effects, including inhibition of bacterial DNA gyrase, disruption of DNA structure and function, inhibition of amyloid-beta peptide aggregation, and induction of apoptosis in cancer cells. CPFM has also been found to have low toxicity and high selectivity for bacterial DNA gyrase, making it a promising candidate for antibacterial therapy.
実験室実験の利点と制限
One of the major advantages of CPFM is its high selectivity for bacterial DNA gyrase, which makes it a promising candidate for antibacterial therapy. CPFM also has low toxicity and high stability, making it suitable for use in various scientific applications. However, CPFM has limitations in terms of its solubility and stability in aqueous solutions, which can affect its effectiveness in some applications.
将来の方向性
There are several future directions for research on CPFM, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for Alzheimer's disease, and the exploration of its applications in other areas of scientific research, such as materials science and nanotechnology. Further studies are also needed to determine the optimal conditions for the use of CPFM in various applications and to identify any potential side effects or limitations.
合成法
CPFM can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with 2,4-dichloro-5-fluoroquinoline, followed by the reaction of the resulting intermediate with piperidine and then with acetic anhydride. The final product is obtained after purification using column chromatography. The purity of CPFM is crucial for its effectiveness in scientific research.
特性
IUPAC Name |
[4-(4-chloroanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O/c22-14-4-7-16(8-5-14)25-20-17-12-15(23)6-9-19(17)24-13-18(20)21(27)26-10-2-1-3-11-26/h4-9,12-13H,1-3,10-11H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCUQFLYNSUHRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(1H-imidazol-1-yl)-2-methylphenyl]methanol](/img/structure/B2385164.png)


![methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2385170.png)




![7-(4-Ethoxy-3-methoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2385178.png)
![N-(2,4-difluorophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2385179.png)
![N-(3-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2385181.png)
![2-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]propanamide](/img/structure/B2385182.png)
![4-methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B2385184.png)
![(E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2385185.png)
